molecular formula C23H21N5O4 B2938188 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942009-33-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2938188
CAS RN: 942009-33-8
M. Wt: 431.452
InChI Key: RUECNHGMIOEPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

  • Synthesis and Antioxidant Studies : Researchers synthesized a series of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, finding that many showed moderate to significant radical scavenging activity. These compounds could serve as templates for developing more potent biologically active compounds due to their antioxidant properties (Ahmad et al., 2012).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : Another study focused on synthesizing novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including compounds structurally similar to the chemical . These compounds were evaluated for their antimicrobial properties, showing potential as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).

Potential in Drug Design

  • Application in Drug Design : A study involving the synthesis of pyrimidine linked pyrazole heterocyclics, similar in structure to N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, showed these compounds' potential in drug design. The synthesized compounds were evaluated for their insecticidal and antibacterial potential, indicating the chemical's relevance in the development of new pharmaceuticals (Deohate & Palaspagar, 2020).

Anticonvulsant Activity

  • Anticonvulsant Properties : Research on similar chemical structures demonstrated their potential in anticonvulsant applications. One study synthesized a group of derivatives bearing heterocyclic rings, like the one in N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, and evaluated their anticonvulsant activity. The study's findings contribute to understanding the chemical's potential in treating convulsive disorders (Tarikogullari et al., 2010).

Radiopharmaceutical Applications

  • Use in Radiopharmaceuticals : A related study synthesized fluorinated compounds for potential use in radiopharmaceuticals, specifically for imaging peripheral benzodiazepine receptors. This research indicates that chemicals with a similar structure could be used in diagnostic imaging, particularly in neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-13-4-6-18(14(2)8-13)28-22-17(10-24-28)15(3)26-27(23(22)30)11-21(29)25-16-5-7-19-20(9-16)32-12-31-19/h4-10H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUECNHGMIOEPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

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